Home > Products > Screening Compounds P116977 > N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide -

N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

Catalog Number: EVT-4733291
CAS Number:
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide

Compound Description: This compound is a selective carbonic anhydrase II inhibitor. It was studied for its biotransformation products in rats and rabbits. []

Relevance: This compound shares a similar core structure with N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, consisting of a benzenesulfonamide moiety directly attached to a substituted benzene ring. The main difference lies in the substituent at the para position of the benzene ring, with 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide featuring a 2-methyl-1,3-oxazole-5-yl group while N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide has a 4-morpholinylcarbonyl substituent. []

Compound Description: This compound is the N-hydroxy metabolite of 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide, formed by the addition of an oxygen atom to the parent drug molecule. It was found in plasma, blood, and urine samples of rats and rabbits. []

Relevance: This compound is also structurally related to N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide due to the presence of the benzenesulfonamide core. While the 4-position substituent on the benzene ring (2-methyl-1,3-oxazole-5-yl) differs from that of N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, the presence of the N-hydroxy group highlights a potential metabolic pathway shared by sulfonamide-containing compounds like the target compound. []

(2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide (DPC 333)

Compound Description: DPC 333 is a potent and selective inhibitor of tumor necrosis factor (TNF)-α-converting enzyme (TACE). It demonstrated efficacy in preclinical models of inflammatory diseases, including rheumatoid arthritis. []

Relevance: Although DPC 333 is structurally distinct from N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, both compounds belong to the class of sulfonamide derivatives known for their diverse biological activities. The presence of a sulfonamide group in both molecules suggests potential for shared pharmacological properties, albeit through different mechanisms of action given the significant structural differences. []

N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide (T0901317)

Compound Description: T0901317 is a benzenesulfonamide derivative identified as a novel retinoic acid receptor-related orphan receptor-α/γ inverse agonist. It exhibited inhibitory activity against RORα and RORγ, regulating various physiological processes including gluconeogenesis, lipid metabolism, circadian rhythm, and immune function. []

Relevance: T0901317 shares the benzenesulfonamide core structure with N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. Both compounds showcase the versatility of the benzenesulfonamide moiety in binding to diverse biological targets, even with significant variations in their substituent groups. []

4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide

Compound Description: This compound acts as a potent and orally efficacious positive allosteric modulator of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR). It exhibited a good pharmacokinetic profile and reversed cognitive deficits in preclinical models. []

Relevance: While not structurally identical, this compound and N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide both contain a benzenesulfonamide group and demonstrate activity in the central nervous system, albeit through different mechanisms. This highlights the potential for exploring the central nervous system activity of N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. []

N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4 -[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide

Compound Description: This orally bioavailable compound acts as a potent and selective beta(3) adrenergic receptor agonist. It demonstrated good pharmacokinetic properties and a long duration of action in preclinical studies. []

Relevance: Both this compound and N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide incorporate a benzenesulfonamide moiety within their structures and exhibit promising pharmacological profiles. This emphasizes the utility of the benzenesulfonamide scaffold in medicinal chemistry for designing novel therapeutics. []

6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene (FMPD)

Compound Description: FMPD is a potential novel antipsychotic drug candidate with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. It exhibits a lower affinity for histamine H1 receptors compared to olanzapine, suggesting a potentially improved side effect profile. []

Relevance: While structurally distinct from N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, FMPD's activity in the central nervous system as a potential antipsychotic highlights the potential for exploring the central nervous system effects of other structurally diverse sulfonamide derivatives, including the target compound. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, which is associated with resistance to existing CML therapies. []

Relevance: Although structurally dissimilar to N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, AP24534's development as a targeted cancer therapy underscores the potential of exploring other structurally diverse sulfonamide derivatives for similar therapeutic applications, albeit with modifications to target specific kinases or signaling pathways. []

Compound Description: Pazopanib is a potent pan-VEGF receptor inhibitor that is currently in clinical development for renal cell carcinoma and other solid tumors. []

Relevance: Pazopanib, with its benzenesulfonamide core, highlights the importance of this chemical scaffold in developing potent and selective kinase inhibitors for cancer therapy. Although N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide and Pazopanib target different kinases, the shared structural motif suggests the potential of exploring the target compound for anti-cancer activity with appropriate structural modifications. []

Properties

Product Name

N-[2-methyl-4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide

IUPAC Name

N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H20N2O4S/c1-14-13-15(18(21)20-9-11-24-12-10-20)7-8-17(14)19-25(22,23)16-5-3-2-4-6-16/h2-8,13,19H,9-12H2,1H3

InChI Key

UBZNITXAUNJDOY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)N2CCOCC2)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCOCC2)NS(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.